molecular formula C18H15ClN2O2S B2389987 3-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide CAS No. 444146-78-5

3-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

Cat. No.: B2389987
CAS No.: 444146-78-5
M. Wt: 358.84
InChI Key: UHFIILZSCCFZQL-UHFFFAOYSA-N
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Description

3-Chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a central thiazole ring substituted with a 4-methoxyphenyl group at position 4 and a methyl group at position 3. The benzamide moiety is substituted with a chlorine atom at the meta position (C3). Its structural framework allows for diverse electronic and steric interactions, making it a candidate for targeted drug design .

Properties

IUPAC Name

3-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-11-16(12-6-8-15(23-2)9-7-12)20-18(24-11)21-17(22)13-4-3-5-14(19)10-13/h3-10H,1-2H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFIILZSCCFZQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide typically involves the condensation of 3-chlorobenzoyl chloride with 4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formylphenyl or 4-carboxyphenyl derivatives, while substitution of the chloro group can produce various substituted benzamides .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have reported:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated potent activity against various pathogens, with MIC values indicating effectiveness against resistant strains.
  • Biofilm Inhibition : It significantly inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin.
  • Synergistic Effects : When combined with other antibiotics, such as Ciprofloxacin and Ketoconazole, it enhanced their efficacy against resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

  • Cytotoxicity Studies : It displayed low cytotoxicity with IC50 values exceeding acceptable limits for therapeutic agents.
  • Mechanism of Action : The compound may modulate critical signaling pathways involved in cell proliferation and apoptosis by interacting with specific molecular targets such as enzymes and receptors.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial activity of this compound against a range of bacterial strains. Results showed that it had a lower MIC compared to traditional antibiotics, suggesting its potential as a new antimicrobial agent.
  • Anticancer Research :
    • Another research project focused on the anticancer properties of the compound, demonstrating its ability to inhibit growth in various cancer cell lines. Molecular docking studies indicated favorable binding interactions with target proteins involved in cancer progression.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The thiazole ring and the methoxyphenyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Thiazol-2-yl Benzamides

4-Chloro-N-[4-(4-Methoxyphenyl)-5-Methyl-1,3-Thiazol-2-yl]Benzamide
  • Structure : Differs from the target compound only in the position of the chlorine atom (para vs. meta on the benzamide ring).
  • Impact: The para-chloro substitution may alter electronic properties (e.g., electron-withdrawing effects) and steric interactions compared to the meta isomer.
N-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]-2-Phenoxybenzamide
  • Structure: Features a phenoxy group at the ortho position of the benzamide and a 4-methylphenyl group on the thiazole.
  • Activity: Reported to exhibit 129.23% activity in unspecified assays, highlighting the influence of bulky substituents (e.g., phenoxy) on bioactivity .
Nitazoxanide Derivatives (e.g., N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide)
  • Structure : Contains a 5-chloro-thiazole and 2,4-difluorobenzamide.
  • Activity : Demonstrated inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme via hydrogen-bonding interactions involving the amide and fluorine atoms .

Oxadiazole-Based Analogs

LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-Methoxyphenyl)Methyl]-1,3,4-Oxadiazol-2-yl]Benzamide)
  • Structure : Replaces the thiazole with a 1,3,4-oxadiazole ring and introduces a sulfamoyl group.
  • Activity : Acts as a thioredoxin reductase inhibitor with antifungal efficacy against Candida albicans. The oxadiazole ring may enhance π-stacking interactions compared to thiazoles .
Anti-Inflammatory Oxadiazoles (e.g., 3-Chloro-N-[5-(3-Chloro-Phenyl)-[1,3,4]Oxadiazol-2-yl]Benzamide)
  • Structure : Chlorine substituents at specific positions on the benzamide and oxadiazole rings.
  • Activity : Meta-chloro substitution on benzamide (C3) showed lower anti-inflammatory activity compared to ortho-chloro analogs, suggesting positional sensitivity in ligand-receptor binding .

Key Comparative Analysis

Substituent Effects

  • Chlorine Position : Meta-chloro (target compound) vs. para-chloro () may influence dipole moments and binding pocket compatibility.
  • Methoxy Groups : The 4-methoxyphenyl group in the target compound enhances solubility and may participate in hydrogen bonding or hydrophobic interactions.

Heterocycle Impact

  • Thiazole vs.

Data Table: Structural and Functional Comparison

Compound Name Heterocycle Benzamide Substituents Thiazole/Oxadiazole Substituents Notable Activity/Property Reference
3-Chloro-N-[4-(4-MeOPh)-5-Me-1,3-thiazol-2-yl]benzamide Thiazole 3-Cl 4-(4-MeOPh), 5-Me N/A (Target compound) -
4-Chloro-N-[4-(4-MeOPh)-5-Me-1,3-thiazol-2-yl]benzamide Thiazole 4-Cl 4-(4-MeOPh), 5-Me Structural analog
N-[4-(4-MePh)-1,3-thiazol-2-yl]-2-phenoxybenzamide Thiazole 2-OPh 4-(4-MePh) 129.23% activity (unspecified)
LMM5 (1,3,4-oxadiazole) Oxadiazole 4-SO2N(Bn)(Me) 5-(4-MeOPh)CH2 Antifungal (TrxR inhibition)
Nitazoxanide derivative Thiazole 2,4-diF 5-Cl PFOR enzyme inhibition

Biological Activity

3-Chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is a synthetic compound belonging to the thiazole class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Thiazole Ring : The thiazole ring is synthesized by reacting 4-methoxyphenyl isothiocyanate with methylamine.
  • Chlorination : The thiazole derivative is chlorinated using thionyl chloride to introduce the chloro group.
  • Acetylation : Finally, the chlorinated thiazole derivative is acetylated with chloroacetyl chloride in the presence of a base such as pyridine to yield the target compound .

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus100 µg/mL
Escherichia coli200 µg/mL
Pseudomonas aeruginosa150 µg/mL
Candida albicans200 µg/mL

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that derivatives of thiazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Notably, compounds similar to this compound have been noted for their ability to target specific pathways involved in tumor growth.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. Thiazole derivatives are known to inhibit key enzymes involved in cellular metabolism and proliferation, leading to reduced growth rates in bacteria and cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of various thiazole derivatives against resistant strains of bacteria. The results indicated that modifications in the thiazole structure significantly influenced antimicrobial potency.
  • Cancer Cell Line Studies : In vitro tests on human cancer cell lines demonstrated that compounds containing a methoxy group exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. This suggests that the methoxy group may play a critical role in enhancing biological activity.

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